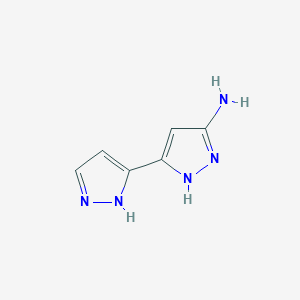

3-(1H-Pyrazol-5-yl)-1H-Pyrazol-5-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine, also known as PZ-5, is an organic compound that has been widely studied for its potential applications in scientific research. It is a structural analog of pyrazole, a five-membered heterocyclic aromatic compound, and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Supramolekulare Chemie

Das Potenzial der Verbindung in der supramolekularen Chemie ist aufgrund ihrer Fähigkeit, supramolekulare Strukturen mit säulenartigen gestapelten Systemen zu bilden, bedeutend . Diese Strukturen sind entscheidend für die Selbstorganisation von Molekülen, ein grundlegender Aspekt bei der Gestaltung von Materialien mit verbesserten Eigenschaften. Der Pyrazolrest kann die Bildung dieser Strukturen beeinflussen, und kleine Veränderungen an Substituenten können die supramolekulare Umgebung erheblich beeinflussen .

Kristalltechnik

In der Kristalltechnik ist das Verständnis der Kristallstruktur von Pyrazolderivaten wie „3-(1H-Pyrazol-5-yl)-1H-Pyrazol-5-amin“ unerlässlich. Dieses Wissen hilft bei der Entwicklung von Molekülen mit wünschenswerten Eigenschaften . Die Untersuchung verschiedener molekularer Konformationen, wie z. B. verdrehter oder Kelchformen, kann zur Entwicklung neuer Materialien mit spezifischen Funktionen führen .

Entwicklung von Herbiziden

Pyrazolderivate wurden auf ihre Verwendung in der Entwicklung von Herbiziden untersucht. Sie zeigen verschiedene biologische Aktivitäten, hohe Selektivitäten und geringe Toxizitäten, was sie zu geeigneten Kandidaten für neue Pestizide macht . Die Einführung verschiedener Substituenten am Pyrazolring kann eine Vielfalt an Strukturen liefern, was für die Entwicklung von Herbiziden mit spezifischen Zielaktionen von Vorteil ist .

Agrochemikalien

Die Rolle von pyrazolhaltigen Verbindungen bei der Entwicklung von heterocyclischen Agrochemikalien ist bemerkenswert. Diese Verbindungen ermöglichen multidirektionale Transformationen, und ihre strukturelle Vielfalt ermöglicht die Herstellung einer breiten Palette von Agrochemikalien mit unterschiedlichen biologischen Aktivitäten .

Inhibitoren des GABA–Chlorid-Ionenkanals

Einige Pyrazolderivate wirken als Inhibitoren des GABA–Chlorid-Ionenkanals, ein Mechanismus, der zur Kontrolle von Schädlingen verwendet wird, die gegen herkömmliche Insektizide resistent sind. Diese Anwendung ist besonders relevant bei der Kontrolle von Schädlingen aus der Ordnung Lepidoptera und Coleoptera in Kulturen wie Gemüse, Reis und Baumwolle .

Eigenschaften

IUPAC Name |

5-(1H-pyrazol-5-yl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c7-6-3-5(10-11-6)4-1-2-8-9-4/h1-3H,(H,8,9)(H3,7,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAWULXWGKVCDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C2=CC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

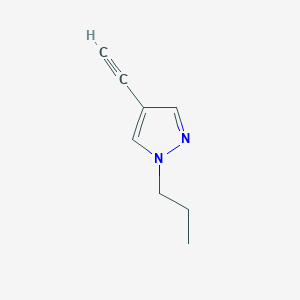

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)

![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)

![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529329.png)

amine](/img/structure/B1529334.png)

![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1529336.png)

![3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1529342.png)

![5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline](/img/structure/B1529343.png)